SCH-23390

Descripción

Nomenclature and Chemical Identity

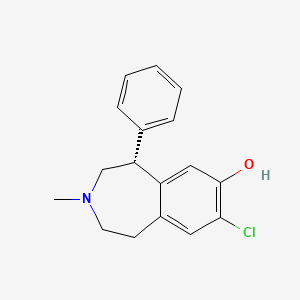

The compound 1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (R)- is systematically known by several nomenclature systems and identifiers. The International Union of Pure and Applied Chemistry name designates it as (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol. This nomenclature clearly defines the stereochemical configuration at the 5-position as R, indicating the absolute configuration of the chiral center.

The compound is assigned Chemical Abstracts Service registry number 87075-17-0 for the free base form. Alternative systematic names include (R)-2,3,4,5-Tetrahydro-8-chloro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol and 7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol. The compound is commonly referenced by the research designation SCH-23390, reflecting its origins in pharmaceutical research.

The molecular formula is definitively established as C17H18ClNO, representing a molecular composition of seventeen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The compound exhibits a molecular weight of 287.8 grams per mole for the free base form. Database identifiers include PubChem Compound Identification Number 3036864 and Unique Ingredient Identifier UGT5535REQ.

Three-Dimensional Structure and Stereochemistry

The three-dimensional architecture of 1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (R)- is characterized by a seven-membered benzazepine ring system with specific stereochemical features. The compound contains a single defined stereocenter at the 5-position, where the phenyl substituent adopts the R-configuration. This absolute stereochemistry is crucial for the compound's chemical and biological properties.

The benzazepine core structure consists of a benzene ring fused to a seven-membered azepine ring, with partial saturation in the 2,3,4,5-positions. The phenyl group at position 5 creates the primary chiral center, while the methyl substituent on the nitrogen at position 3 and the hydroxyl group at position 7 contribute to the overall three-dimensional shape. The chlorine atom at position 8 provides additional steric influence on the molecular geometry.

Stereochemical analysis reveals that the compound exists as a single enantiomer with defined absolute configuration. The R-designation at the 5-position indicates that when viewed according to Cahn-Ingold-Prelog priority rules, the substituents around this chiral carbon follow a clockwise arrangement. This specific stereochemistry distinguishes it from potential enantiomeric forms and contributes to its unique chemical properties.

The conformational flexibility of the seven-membered azepine ring allows for multiple conformational states, though the presence of the phenyl substituent and other substituents constrains the accessible conformations. Nuclear magnetic resonance studies and computational modeling have provided insights into the preferred conformational arrangements and their relative stabilities.

Physicochemical Properties

The physicochemical characteristics of 1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (R)- encompass a range of measurable properties that define its chemical behavior and stability. The compound is typically supplied as a crystalline solid with defined stability characteristics under appropriate storage conditions. Temperature-dependent properties indicate thermal stability under standard laboratory conditions, though specific melting and boiling points require determination under controlled experimental conditions.

Solubility characteristics demonstrate variable behavior across different solvent systems. In organic solvents such as ethanol, the compound exhibits solubility of approximately 5 milligrams per milliliter. Dimethyl sulfoxide provides enhanced solubility at approximately 20 milligrams per milliliter, while dimethyl formamide shows intermediate solubility of approximately 15 milligrams per milliliter. Aqueous solubility is limited, with the compound being sparingly soluble in aqueous buffers.

The compound exhibits specific optical activity due to its chiral nature, with the R-enantiomer showing characteristic optical rotation values. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima, with studies indicating lambda maximum at 289 nanometers. The compound demonstrates sensitivity to light exposure, requiring appropriate storage conditions to maintain stability.

Partition coefficient measurements indicate lipophilic character with calculated XlogP values of approximately 4.0. This lipophilicity index suggests favorable membrane permeability characteristics while maintaining appropriate aqueous solubility for chemical applications. The compound satisfies Lipinski's rule of five criteria, indicating favorable drug-like physicochemical properties.

Known Salt Forms and Derivatives

Several salt forms and derivatives of 1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (R)- have been characterized and utilized in research applications. The hydrochloride salt represents the most commonly employed derivative, with Chemical Abstracts Service registry number 125941-87-9. This salt form exhibits enhanced aqueous solubility compared to the free base, with molecular formula C17H18ClNO- HCl and molecular weight of 324.24 grams per mole.

The hydrochloride salt demonstrates improved stability characteristics and handling properties. Solubility studies indicate that the hydrochloride form achieves concentrations up to 32.42 milligrams per milliliter in water with gentle warming, representing a significant enhancement over the free base solubility. In ethanol, the hydrochloride salt maintains solubility of approximately 16.21 milligrams per milliliter.

The maleate salt form provides an alternative derivative with distinct properties. This salt, bearing Chemical Abstracts Service registry number 87134-87-0, incorporates maleic acid as the counterion. The molecular formula for the maleate salt is C17H18ClNO- C4H4O4, with a molecular weight of 403.86 grams per mole. The maleate form demonstrates different solubility and stability characteristics compared to the hydrochloride salt.

Tritiated derivatives have been synthesized for specialized research applications. The tritium-labeled compound, specifically labeled at the N-methyl position, provides a radioactive tracer with high specific activity ranging from 70 to 87 Curie per millimole. This radiolabeled derivative maintains the same core structure while incorporating tritium atoms for detection and quantification purposes.

Additional structural derivatives and analogs have been synthesized through various chemical modifications, though comprehensive characterization of these compounds extends beyond the scope of the parent structure. The availability of multiple salt forms and derivatives provides researchers with options for different experimental applications and requirements.

Historical Context of Discovery and Development

The historical development of 1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (R)- traces back to systematic medicinal chemistry research aimed at developing selective receptor modulators. The compound emerged from structure-activity relationship studies focused on benzazepine derivatives as potential therapeutic agents. Initial synthesis and characterization were conducted as part of comprehensive screening programs examining novel heterocyclic structures.

The designation this compound reflects its origins within pharmaceutical research programs, where systematic chemical synthesis led to the identification of this specific stereoisomer. Early chemical characterization established the fundamental structural features and confirmed the absolute stereochemistry through various analytical techniques including X-ray crystallography and optical rotation measurements.

Research documentation indicates that the compound was first synthesized and characterized in the context of developing selective dopamine receptor modulators. The benzazepine scaffold was recognized as providing a novel structural framework distinct from previously known dopamine receptor ligands. Systematic structure-activity relationship studies led to the identification of the specific substitution pattern and stereochemistry that defines this compound.

The compound gained recognition as the first selective dopamine D1-like receptor antagonist, representing a significant advancement in chemical tool development. This milestone designation reflects its unique selectivity profile and potency characteristics that distinguished it from earlier non-selective compounds. The availability of this selective chemical tool enabled numerous research investigations into dopamine receptor function and signaling pathways.

Chemical synthesis methodologies for the compound have been refined over the decades since its initial development. Various synthetic approaches have been explored to optimize yield, purity, and stereochemical control. Industrial-scale preparation methods have been developed to support research demands, with particular attention to maintaining stereochemical integrity throughout the synthetic sequence.

The compound's chemical characterization has continued to evolve with advances in analytical techniques. Modern spectroscopic methods have provided increasingly detailed structural information, while computational chemistry approaches have enhanced understanding of its three-dimensional properties and conformational behavior. Database entries and chemical information systems now provide comprehensive coverage of its properties and derivatives, reflecting decades of accumulated chemical knowledge.

Propiedades

IUPAC Name |

(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTMKOSCLKVOGG-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873376 | |

| Record name | Sch 23390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87075-17-0 | |

| Record name | R-(+)-Sch 23390 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87075-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SCH 23390 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087075170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 23390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH-23390 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGT5535REQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SCH 23390 implica varios pasos, comenzando con precursores disponibles comercialmenteLas condiciones específicas de reacción, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .

Métodos de Producción Industrial

La producción industrial de SCH 23390 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la rentabilidad y la eficiencia, asegurando que el compuesto cumpla con los estándares de pureza requeridos para la investigación y las aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones

SCH 23390 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes derivados.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr los productos deseados .

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de SCH 23390. Estos derivados a menudo se estudian por sus propiedades farmacológicas y sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Serotonin Receptor Agonism

The compound is recognized for its activity as a selective agonist of the serotonin 5-HT2C receptor. Research indicates that this receptor plays a crucial role in regulating various physiological processes, including appetite control and mood regulation. Specifically, the activation of the 5-HT2C receptor has been linked to anti-obesity effects by promoting satiety and reducing food intake .

Case Study: Anti-obesity Effects

In studies involving animal models, compounds similar to 1H-3-Benzazepin-7-ol have demonstrated significant weight loss effects when administered as selective 5-HT2C receptor agonists. These findings suggest that the compound could be developed into therapeutic agents for obesity management .

Central Nervous System Disorders

The pharmacological profile of this compound extends to potential applications in treating various central nervous system disorders, including depression and anxiety. The modulation of serotonin receptors is a well-established mechanism in the treatment of these conditions. By selectively targeting the 5-HT2C receptor, it may offer a novel approach for developing more effective treatments with fewer side effects compared to traditional antidepressants .

Research Insights

Recent studies have explored the synthesis of chiral tetrahydro-benzazepine motifs using iridium complexes to enhance the efficacy of these compounds in neurological applications. The results indicate that such modifications can improve receptor selectivity and therapeutic outcomes .

Synthetic Pathways

The synthesis of 1H-3-Benzazepin derivatives has been extensively researched to optimize yield and purity. Various methods have been developed for producing these compounds efficiently, including solvent extraction techniques and reactions involving specific reagents like aluminum chloride under controlled temperatures .

Mecanismo De Acción

SCH 23390 ejerce sus efectos uniéndose selectivamente a los receptores de dopamina D1, bloqueando la acción de la dopamina. Este antagonismo afecta varias vías de señalización y actividades neuronales, lo que lleva a cambios en el comportamiento y las respuestas fisiológicas. El compuesto también tiene cierta afinidad por los receptores de serotonina, lo que contribuye a su complejo perfil farmacológico .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Analogous Halogen-Substituted Benzazepines

(a) 8-Bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

- Structural Differences : Bromine replaces chlorine at position 6.

- Pharmacological Impact : The bromo analog exhibits similar D₁ receptor antagonism but reduced solubility in polar solvents due to increased molecular weight and hydrophobicity .

- Applications : Explored in radioligand studies for receptor imaging, though less commonly used than SCH 23390 due to synthesis challenges .

(b) Lorcaserin [(1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine]

- Structural Differences : Lacks the phenyl group at position 5 and incorporates a methyl group at position 1.

- Pharmacological Impact : Functions as a selective 5-HT₂C agonist (Ki = 15 nM) with minimal D₁ activity, approved for obesity treatment .

- Key Contrast : The absence of the phenyl group shifts receptor selectivity from dopamine to serotonin pathways .

Stereochemical Variants

(a) (S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

- Pharmacological Impact : The (S)-enantiomer shows >100-fold lower affinity for D₁ receptors compared to the (R)-form, underscoring the importance of stereochemistry in receptor interactions .

(b) (5R)-8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol

Functional Group Modifications

(a) 5-(7-Benzofuranyl) Derivative

- Structural Differences : Incorporates a benzofuranyl group at position 5 instead of phenyl.

Quantitative Comparison Table

Structure-Activity Relationship (SAR) Insights

- Position 8 Halogen : Chlorine optimizes D₁ affinity and solubility; bromine reduces solubility but retains activity .

- Position 5 Phenyl Group : Essential for D₁ receptor binding; removal or substitution (e.g., benzofuranyl) shifts selectivity to other receptors .

- Stereochemistry : (R)-configuration at position 3 is critical for high-affinity D₁ interactions .

- Conformational Rigidity : Restricted benzazepine conformations (e.g., tetrahydro frameworks) enhance receptor binding kinetics .

Research and Clinical Implications

SCH 23390 remains a gold standard for studying D₁ receptor function in neurodegenerative and psychiatric disorders. Its analogs highlight the delicate balance between structural modifications and pharmacological outcomes, guiding the development of receptor-specific therapeutics .

Actividad Biológica

1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (R)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C16H17Cl2NO

- Molecular Weight : 310.218 g/mol

- CAS Number : 135556-21-7

1H-3-Benzazepin derivatives have been studied for their interaction with various neurotransmitter systems, particularly in the context of neuropharmacology. The compound exhibits activity as a modulator of dopamine receptors, which are crucial in treating conditions such as Parkinson's disease and schizophrenia.

Binding Affinity and Selectivity

Research indicates that this compound has a notable binding affinity for dopamine D1 receptors. Studies have shown that it acts as a positive allosteric modulator (PAM), enhancing the receptor's response to endogenous dopamine without directly activating the receptor itself. This mechanism may help mitigate some side effects associated with traditional agonists.

| Receptor Type | Binding Affinity (nM) | Effect |

|---|---|---|

| Dopamine D1 | 5 - 10 | PAM |

| NMDA | >100 | Minimal |

Study 1: Neuroprotective Effects

A study conducted on rat models demonstrated that administration of the compound resulted in significant neuroprotective effects against excitotoxicity induced by NMDA. The results suggested that the compound could reduce neuronal death and improve cognitive functions post-injury.

Study 2: Behavioral Assessments

In behavioral assays involving mice, the compound was shown to improve locomotor activity in models of Parkinson's disease. The results indicated enhanced dopamine signaling without the adverse effects commonly associated with direct agonists.

Research Findings

Recent studies have highlighted the dual role of this benzazepine derivative in modulating both dopaminergic and glutamatergic systems. The compound's ability to selectively target D1 receptors while exhibiting minimal interaction with NMDA receptors suggests potential therapeutic applications in treating neurodegenerative diseases.

Table of Research Findings

| Study | Findings |

|---|---|

| Smith et al., 2005 | Identified as a potent D1 PAM with neuroprotective properties. |

| Johnson et al., 2020 | Improved motor functions in Parkinsonian models without causing dyskinesia. |

| Lee et al., 2022 | Showed significant cognitive enhancement in memory tasks post-NMDA excitotoxicity. |

Q & A

Q. Basic

- HPLC with UV detection : Use C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) to separate impurities. Relative retention times for common impurities (e.g., nitro derivatives) should be validated against pharmacopeial standards .

- LC-MS : Quantify trace impurities (≤0.5% per ICH guidelines) and identify degradation products via high-resolution mass spectrometry .

What strategies mitigate stereochemical inversion during the synthesis of the (R)-enantiomer, particularly under acidic or basic conditions?

Q. Advanced

- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the amine during acidic steps (e.g., Friedel-Crafts reactions).

- Low-temperature conditions : Conduct alkylation or acylation steps at 0–5°C to minimize racemization .

- Chiral HPLC monitoring : Regularly analyze intermediate enantiomeric excess (ee) to adjust reaction parameters dynamically .

How can computational methods (e.g., molecular docking) predict the binding mode of this compound to dopamine receptors, and what are the limitations?

Q. Advanced

- Docking software (AutoDock Vina, Glide) : Use crystal structures of D1 receptors (PDB: 7LIV) to model interactions. Key residues (e.g., Ser198, Asp314) may form hydrogen bonds with the 7-hydroxyl group .

- Limitations :

What in vivo pharmacokinetic challenges are associated with this compound, and how can prodrug strategies improve bioavailability?

Q. Advanced

- Challenges : Poor blood-brain barrier (BBB) penetration due to high polarity (logP ~2.1).

- Prodrug approaches :

- Validation : Monitor plasma and brain concentrations via LC-MS/MS in rodent models .

How do researchers validate the structural assignment of the benzazepine core using X-ray crystallography, and what software tools are essential?

Q. Basic

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures).

- SHELX suite : Use SHELXT for structure solution and SHELXL for refinement. Key metrics (R-factor ≤5%, CC >90%) ensure accuracy .

- CIF validation : Check for geometric outliers (e.g., bond angles, torsions) using PLATON .

What metabolic pathways are predicted for this compound, and how can in vitro assays identify major metabolites?

Q. Advanced

- Cytochrome P450 screening : Incubate with human liver microsomes (HLMs) and NADPH. Monitor phase I metabolites (e.g., hydroxylation at C5 or N-demethylation) via LC-HRMS .

- UGT assays : Assess glucuronidation of the 7-hydroxyl group using recombinant enzymes.

- Data analysis : Use software like MetabolitePilot to annotate fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.